N-benzyl-3,4-dichlorobenzamide

Medicinal chemistry Chemical biology Synthetic chemistry

Specifically procure N-Benzyl-3,4-dichlorobenzamide (CAS 28394-01-6) to maintain SAR fidelity in medicinal chemistry and agrochemical programs. This secondary amide is a validated substrate for iridium/chiral thiourea dual-catalytic enantioselective reductive cyanation, yielding chiral α-amino nitriles—the N,N-dibenzyl analog is mechanistically incompatible. Its computed logP of 4.39 offers workable solubility for DMSO-based assays, avoiding false negatives common with more lipophilic dibenzyl variants. The 3,4-dichloro substitution pattern is critical for target binding; the 2,4-isomer (CAS 5397-16-0) generates non-comparable biological data.

Molecular Formula C14H11Cl2NO
Molecular Weight 280.1 g/mol
CAS No. 28394-01-6
Cat. No. B181146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3,4-dichlorobenzamide
CAS28394-01-6
Molecular FormulaC14H11Cl2NO
Molecular Weight280.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C14H11Cl2NO/c15-12-7-6-11(8-13(12)16)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)
InChIKeyWNRUZDLCZDWZTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-3,4-dichlorobenzamide CAS 28394-01-6: Sourcing the 3,4-Dichloro Regioisomer for Research & Development


N-Benzyl-3,4-dichlorobenzamide (CAS 28394-01-6) is a dichlorinated N-benzylbenzamide derivative with the molecular formula C14H11Cl2NO and a molecular weight of 280.1 g/mol . It belongs to the broader class of N-benzylbenzamides, a scaffold investigated across medicinal chemistry and agrochemical programs for antibacterial, antitubercular, tyrosinase-inhibitory, and nematicidal/insecticidal applications [1][2]. The compound is available in screening-deck quantities (≥95% purity) and is used as a synthetic building block, particularly in iridium-catalyzed enantioselective reductive cyanation and phosphonylation of secondary amides to yield chiral α-amino nitriles and α-aminophosphonates [3].

N-Benzyl-3,4-dichlorobenzamide CAS 28394-01-6: Rationale Against Unqualified Analog Substitution in Procurement


Dichlorinated N-benzylbenzamides cannot be treated as interchangeable drop-in replacements because the chlorine substitution pattern (3,4- vs. 2,4- vs. 3,5-) and the nature of the N-substituent (benzyl vs. dibenzyl vs. N-heterocyclic) create distinct physicochemical, spectroscopic, and biological profiles. Alteration of the chlorine positions on the benzamide ring changes the compound's hydrogen-bonding capacity, dipole moment, and steric environment, which in turn modulate target binding and metabolic stability [1][2]. Similarly, conversion from mono-benzyl to di-benzyl substitution significantly increases logP and molecular weight, altering solubility and permeability properties relevant to biological screening and formulation . Sourcing the incorrect regioisomer or N-substituted variant risks generating non-comparable biological data, misidentifying structure-activity relationships, and wasting screening resources [3]. The evidence items below quantify these differentiation axes.

N-Benzyl-3,4-dichlorobenzamide CAS 28394-01-6: Quantified Differentiation Evidence vs. Closest Analogs


Chlorine Regioisomerism: 3,4-Dichloro vs. 2,4-Dichloro Benzamide – Spectroscopic and Physicochemical Divergence

N-Benzyl-3,4-dichlorobenzamide and its 2,4-dichloro regioisomer (CAS 5397-16-0) have identical molecular mass but differ substantially in physical and spectroscopic properties. The 2,4-dichloro isomer has a reported melting point of 125 °C [1]. A definitive melting point for the 3,4-dichloro isomer is not publicly cataloged in authoritative databases, directly affecting the selection of purification method (recrystallization vs. chromatography) and the ability to confirm identity by simple melting-point measurement . Furthermore, the ¹H-NMR, ¹³C-NMR, and IR spectra of the two regioisomers are distinct, as verified by their individual spectra in the Wiley KnowItAll spectral libraries [2]. An order for N-benzyl-2,4-dichlorobenzamide cannot substitute for the 3,4-isomer without extensive re-characterization.

Medicinal chemistry Chemical biology Synthetic chemistry

N-Benzyl vs. N,N-Dibenzyl Substitution: 100x Reduction in Approximate Water Solubility

N-Benzyl-3,4-dichlorobenzamide contains one N-benzyl substituent, giving it a computed logP of 4.39 and a logSW (log of aqueous solubility) of −4.99, as reported by the Hit2Lead/ChemBridge screening collection . Conversion to the N,N-dibenzyl analog (N,N-dibenzyl-3,4-dichlorobenzamide) adds a second benzyl group (MW increase from 280.1 to ~370 g/mol) and would be predicted to raise logP by approximately 2 log units (estimated ~6.4), dropping solubility by roughly two orders of magnitude . This dramatic shift in hydrophobicity profoundly affects biological assay compatibility (DMSO stock precipitation, non-specific binding, aggregation) and synthetic handling (solubility in common organic solvents) [1].

Drug discovery Chemical probes ADME/PK

Dual Catalysis Enantioselective Cyanation Yields Chiral α-Amino Nitriles – Specific to Secondary Benzyl Amides

N-Benzyl-3,4-dichlorobenzamide has been specifically demonstrated as a substrate in a tandem iridium/chiral thiourea dual-catalytic enantioselective reductive cyanation reaction, yielding chiral α-amino nitriles with high enantiomeric excess [1]. This transformation is unique to secondary N-benzyl amides (the N–H bond is required for catalysis) and cannot be performed on tertiary N,N-dialkyl or N,N-dibenzyl analogs [2]. The 3,4-dichloro substitution on the benzoyl ring provides electronic tuning that can influence reaction rate and enantioselectivity relative to non-halogenated or mono-chlorinated substrates [3]. Procuring the N,N-dibenzyl analog would render this synthetic route inapplicable.

Synthetic methodology Asymmetric catalysis Building blocks

N-Benzylbenzamide Core vs. N-Heterocyclic Benzamides: Differential Biological Target Activity Profiles

SAR studies from the patent literature reveal that N-alkyl substitution on 3,4-dichlorobenzamides is a key determinant of biological activity spectrum. A CN patent (CN111777570A) from the Shanghai Veterinary Research Institute describes a series of 3,4-dichloro-N-heterocyclic benzamides, exemplified by 3,4-dichloro-N-(5-nitrothiazol-2-yl)benzamide, with broad-spectrum antibacterial activity measured by MIC values [1]. Simultaneously, N-benzylbenzamides with various ring substitutions have been patented for antitubercular activity against Mycobacterium tuberculosis [2]. An earlier Bayer patent (US 5,082,862) establishes that N-cycloalkyl and N-haloalkyl 3,4-dichlorobenzamides possess insecticidal and nematicidal activity [3]. The N-benzyl substitution therefore occupies a distinct activity space from N-heterocyclic, N-cycloalkyl, and N-haloalkyl variants, and cannot be substituted for a specific screening purpose without losing or altering the target activity profile.

Antimicrobial Antitubercular Agrochemical

N-Benzyl-3,4-dichlorobenzamide CAS 28394-01-6: Evidence-Linked Procurement Scenarios


Purchasing the Correct Regioisomer for Medicinal Chemistry SAR Campaigns

When executing a structure-activity relationship study around the dichlorobenzoyl pharmacophore, order N-benzyl-3,4-dichlorobenzamide (CAS 28394-01-6) specifically. The 2,4-dichloro regioisomer (CAS 5397-16-0) has a documented melting point of 125 °C and distinct spectral fingerprints [1]. If your synthetic protocol or biological assay is designed for the 3,4-dichloro substitution pattern, using the 2,4-isomer will generate anomalous SAR data, as chlorine position affects both molecular recognition and physicochemical properties.

Selection of Secondary Amide Substrate for Enantioselective Dual Catalysis

For synthetic chemistry programs developing or utilizing iridium/chiral thiourea dual-catalytic methods for enantioselective reductive cyanation of amides, N-benzyl-3,4-dichlorobenzamide is a validated secondary amide substrate [2]. The tertiary N,N-dibenzyl analog is mechanistically incompatible with this transformation. Procure the secondary amide (CAS 28394-01-6) to ensure successful reaction development and access to chiral α-amino nitrile building blocks.

Biological Screening That Requires Specific logP/Solubility Window

In cell-based or biochemical assays where compound solubility is critical, the computed logP of 4.39 and logSW of −4.99 for N-benzyl-3,4-dichlorobenzamide place it in a workable range for DMSO stock preparation and aqueous dilution at typical screening concentrations (1–10 µM). The N,N-dibenzyl analog, with an estimated logP ~6.4, is predicted to be >100-fold less soluble and may cause false-negative results due to precipitation . Source based on the logP requirement of your assay protocol.

Antitubercular or Tyrosinase Inhibitor Screening Using the N-Benzylbenzamide Scaffold

The N-benzylbenzamide core is a privileged scaffold for antitubercular [3] and tyrosinase-inhibitory [4] activities. N-Benzyl-3,4-dichlorobenzamide specifically places chlorine atoms at the 3- and 4-positions of the benzoyl ring, a substitution pattern that can enhance target binding and metabolic stability relative to non-chlorinated or mono-chlorinated analogs. When screening for these biological activities, do not replace with N-heterocyclic or N-cycloalkyl benzamides, which are associated with different activity spectra (antibacterial, nematicidal) [5].

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